molecular formula C10H17ClN2O3 B12306031 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride

1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B12306031
M. Wt: 248.70 g/mol
InChI Key: XVFUFIBSMKZNKF-UHFFFAOYSA-N
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Description

1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride (CAS: 937025-28-0) is a maleimide derivative functionalized with an aminooxyhexyl linker and a hydrochloride counterion. Its molecular formula is C₁₀H₁₆N₂O₃·HCl, with a molecular weight of 248.71 g/mol . The compound is characterized by:

  • 1H NMR (400 MHz, Methanol-d₄): δ 6.82 (s, 2H), 4.04 (t, J = 6.4 Hz, 2H), 3.52 (t, J = 7.1 Hz, 2H), and signals for hexyl chain protons .
  • Mass spectrometry: Calculated m/z 212 for C₁₀H₁₆N₂O₃; observed m/z 213 [M + H]⁺ .

It is widely used in radiopharmaceutical synthesis as a prosthetic group for fluorine-18 labeling, enabling conjugation with biomolecules (e.g., peptides, antibodies) via oxime ligation . The hexyl spacer optimizes reaction kinetics and stability in radiolabeling workflows, achieving >95% purity and 50 ± 9% radiochemical yield when synthesized via the Sep-Pak method .

Properties

Molecular Formula

C10H17ClN2O3

Molecular Weight

248.70 g/mol

IUPAC Name

1-(6-aminooxyhexyl)pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C10H16N2O3.ClH/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H

InChI Key

XVFUFIBSMKZNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCON.Cl

Origin of Product

United States

Preparation Methods

Reaction of Carbamic Acid Derivatives with Hydrogen Chloride

The most widely cited method involves treating N-[[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]oxy]carbamic acid with hydrogen chloride in a biphasic solvent system (water/ethyl acetate) at 20°C for 1 hour. This one-step process achieves an 87% yield by protonating the aminooxy intermediate to form the hydrochloride salt.

Reaction Conditions

Parameter Value
Precursor Carbamic acid derivative
Solvent Water, ethyl acetate
Temperature 20°C
Reaction Time 1 hour
Yield 87%

The product is isolated via rotary evaporation and purified by recrystallization from ethanol.

Maleimide-Aminooxyhexyl Conjugation

Nucleophilic Substitution with 6-Aminooxyhexylamine

A two-step approach involves synthesizing 1-(6-aminooxyhexyl)-1H-pyrrole-2,5-dione followed by HCl salt formation:

  • Maleimide Activation : React maleic anhydride with 6-aminooxyhexylamine in dichloromethane at 0°C.
  • Cyclization : Treat the intermediate with acetic anhydride to form the maleimide core.
  • Salt Formation : Add concentrated HCl to precipitate the hydrochloride salt.

Key Data

  • Intermediate Yield : 76% (1-(6-aminooxyhexyl)-1H-pyrrole-2,5-dione).
  • Final Purity : >95% (HPLC).

Radiofluorination-Compatible Synthesis

Preparation for Prosthetic Group Applications

For radiopharmaceuticals, the compound is conjugated with [18F]fluoronicotinaldehyde:

  • Radiofluorination : React 6-(N,N,N-trimethylamino)nicotinaldehyde triflate with [18F]fluoride on a PS-HCO3 cartridge.
  • Oxime Formation : Conjugate [18F]fluoronicotinaldehyde with 1-(6-aminooxyhexyl)-1H-pyrrole-2,5-dione at 80°C for 5 minutes.

Optimized Parameters

Step Conditions Yield
Radiofluorination PS-HCO3, RT, 1 minute 85% RCC
Conjugation 80°C, 5 minutes 44% RCY

This method reduces synthesis time from 90 to 30 minutes compared to traditional approaches.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct Synthesis Single-step, high yield Requires specialized precursor 87%
Conjugation Modular, scalable Multi-step purification 76%
Radiofluorination Compatible with 18F labeling Low radiochemical yield 44%

Purification and Characterization

  • Chromatography : Silica gel flash chromatography (CH2Cl2/MeOH) removes unreacted precursors.
  • Recrystallization : Ethanol/water mixtures yield white crystalline solids.
  • Analytical Data :
    • 1H NMR (CDCl3) : δ 6.68 (s, 2H, maleimide), 3.50 (t, 2H, OCH2), 1.24–1.59 (m, 8H, hexyl chain).
    • HPLC : Rt = 8.9 min (C18 column, 15% CH3CN in 0.1% TFA).

Troubleshooting and Optimization

  • Low Yields : Use fresh 6-aminooxyhexylamine to prevent oxidation.
  • Impurities : Add Amberlyst-15 to absorb residual acids.
  • Scale-Up : Microfluidic reactors improve radiochemical yields by 20%.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: The pyrrole ring can undergo reduction reactions to form dihydropyrrole derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Research

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential utility in treating inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, making it a candidate for developing new antibiotics .
  • Cancer Research : Recent studies have explored the therapeutic potential of this compound in cancer models. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Materials Science

The unique structural features of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride make it useful in developing functional polymers or coatings. Its ability to interact with various biomolecules suggests potential applications in creating bioactive materials or drug delivery systems .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dioneHexyl chain with aminooxy groupSignificant anti-inflammatory and antimicrobial activity
Pyrrole-2,5-dione derivativesVarying substitutions on the pyrrole ringDiverse pharmacological properties
Aminooxyacetic acidAminooxy functional groupPotential neuroprotective effects

The presence of the aminooxy group enhances its reactivity towards carbonyl compounds, distinguishing it from other derivatives.

Case Studies

Recent studies have explored the therapeutic potential of this compound across various models:

  • In vitro Studies : Demonstrated inhibition of cancer cell line proliferation and induction of apoptosis.
  • Animal Models : Treatment with this compound led to reduced inflammation markers in conditions such as arthritis and colitis .

These findings underscore the compound's potential as a lead candidate for drug development targeting inflammatory diseases and infections.

Mechanism of Action

The mechanism of action of 1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride involves the reactivity of the aminooxy group. This group can form stable oxime linkages with carbonyl-containing compounds, making it useful for bioconjugation and labeling applications. The pyrrole ring can interact with various molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related maleimide derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Applications References
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione·HCl C₁₀H₁₆N₂O₃·HCl 248.71 Aminooxyhexyl linker, HCl salt, hexyl spacer Fluorine-18 radiolabeling, bioconjugation
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione·HCl C₈H₁₃ClN₂O₂ 204.65 Shorter butyl spacer, primary amine group Small-molecule conjugation, limited to short linkers
N-(5-Aminopentyl)maleimide·HCl C₉H₁₅ClN₂O₂ 218.68 Pentyl spacer, primary amine Intermediate-length conjugation
2-Maleimidoethylamine·HCl C₆H₉ClN₂O₂ 176.60 Ethyl spacer, amine group Rapid conjugation but steric limitations
U-73122 C₂₉H₃₉N₃O₃ 477.64 Estra-trienyl group, pyrrole-dione Phospholipase C inhibition (IC₅₀: 1–5 µM)
U-73343 C₂₉H₃₉N₃O₃ 477.64 Pyrrolidinedione (inactive analog of U-73122) Negative control in PLC inhibition studies

Key Differences and Insights

Linker Length and Reactivity: The hexyl spacer in the target compound provides optimal flexibility and reaction efficiency for oxime ligation in radiochemistry compared to shorter analogs like 1-(4-aminobutyl)-pyrrole-2,5-dione . Ethyl and pentyl analogs (e.g., 2-Maleimidoethylamine·HCl) exhibit faster reaction kinetics but may compromise stability in vivo due to steric constraints .

Functional Group Specificity: The aminooxy group enables selective conjugation with aldehydes (e.g., fluoronicotinaldehyde) under mild conditions (80°C, 5 minutes), critical for preserving biomolecule integrity . In contrast, U-73122 contains a bulky estra-trienyl group, making it unsuitable for conjugation but effective as a phospholipase C inhibitor (IC₅₀: 1–5 µM) in platelets and neutrophils .

Biological Activity: U-73343, a pyrrolidinedione analog of U-73122, lacks inhibitory activity, underscoring the necessity of the pyrrole-2,5-dione core for PLC binding .

Synthetic Efficiency :

  • The Sep-Pak method for synthesizing the target compound reduces synthesis time from 60–90 minutes to 30 minutes compared to traditional methods, achieving 80% radiochemical conversion .

Biological Activity

1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride, a derivative of pyrrole-2,5-dione, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

  • Chemical Formula : C₁₀H₁₆N₂O₃·xHCl
  • CAS Number : 937025-28-0
  • Appearance : White solid
  • Purity : > 95% .

Synthesis

The compound is synthesized through a multi-step process involving the reaction of specific precursors. The general synthetic route includes the treatment of 3,4-dichloro-1H-pyrrole-2,5-diones with appropriate amines under controlled conditions to yield various derivatives, including the target compound .

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor activity. For instance, compounds similar to 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione have shown efficacy against various cancer cell lines. A study demonstrated that certain pyrrole derivatives inhibited the growth of colon cancer cell lines (HCT-116 and SW-620) with a GI50 in the range of 1.01.6×108M1.0-1.6\times 10^{-8}M . The mechanism of action is thought to involve interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2.

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated through its effects on cytokine production. In vitro studies using human peripheral blood mononuclear cells (PBMCs) indicated that these derivatives significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α), suggesting a potential therapeutic role in inflammatory diseases .

Toxicity Profile

Toxicity assessments revealed that at lower concentrations (10 µg/mL), the compound did not induce significant apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), slight toxicity was observed, indicating a need for careful dosage considerations in therapeutic applications .

Case Studies

StudyFindings
Dubinina et al. (2007)Identified antitumor activity against colon cancer cell lines with specific derivatives showing GI50 values around 108M10^{-8}M.
Kuznietsova et al. (2013)Demonstrated in vivo antitumor effects using chemically induced colon cancer models.
Garmanchuk et al. (2016)Showed antioxidant properties alongside low toxicity profiles for certain derivatives.

Q & A

Q. How can researchers model the compound’s pharmacokinetics using in silico tools?

  • Methodological Answer : Apply PBPK modeling (e.g., GastroPlus®) to predict absorption/distribution based on logP, pKa, and solubility data. Use molecular docking (AutoDock Vina) to simulate interactions with phospholipase active sites. Validate predictions with in vivo microdialysis or SPECT imaging in rodent models .

Data Analysis and Contradiction Resolution

Q. Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer : Standardize assay conditions (e.g., substrate concentration, enzyme source) using reference compounds. Perform meta-analysis with hierarchical Bayesian models to account for inter-lab variability. Validate using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Q. What statistical frameworks are optimal for analyzing dose-response data in phospholipase inhibition studies?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate IC50_{50}. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning (random forests) to identify confounding variables (e.g., solvent DMSO%) .

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